1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form the corresponding saturated amine.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) are common methods.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under reflux conditions
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(3-Fluoro-4-hydroxyphenyl)prop-2-EN-1-amine
- 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine
- 1-(3-Fluoro-4-ethoxyphenyl)prop-2-EN-1-amine
Comparison: 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and stability, while the fluoro group can increase its binding affinity to specific targets .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9H,1,12H2,2H3 |
InChI Key |
VTLNYBRBWIEMJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C=C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.